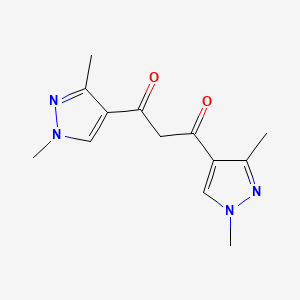
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, also known as PBTZ169, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
Target of Action
Related compounds such as tetrahydropyridines (thps) have been reported as dopamine-2 receptor agonists .
Mode of Action
Similar compounds have been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (cox-2) and phosphodiesterase-4 (pde4). COX-2 is involved in the production of prostaglandins, which are involved in inflammation. Inhibition of COX-2 can lead to a reduction in inflammation. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes such as inflammation and cell proliferation. Inhibition of PDE4 can lead to an increase in cAMP levels, which can have anti-inflammatory and anti-proliferative effects.
Biochemical Pathways
Result of Action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in lab experiments is its potent activity against Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of this pathogen and for developing new treatments for tuberculosis. However, one of the limitations of using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one. One area of research is the development of new analogs of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one with improved activity and solubility. Another area of research is the investigation of the mechanism of action of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, which could lead to the development of new drugs that target the ATP synthase enzyme. Finally, there is also a need for further studies to investigate the potential therapeutic applications of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in other diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits potent antibacterial and anti-cancer activity, and also exhibits anti-inflammatory and immunomodulatory effects. While there are some limitations to using 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one in lab experiments, it remains a valuable tool for studying the biology of Mycobacterium tuberculosis and for developing new treatments for tuberculosis. There are also several future directions for the study of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one, including the development of new analogs and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves the reaction of 2-aminobenzophenone with butylisocyanide and tosyl chloride in the presence of triethylamine. The reaction is carried out in acetonitrile at room temperature for 24 hours, and the resulting product is purified using column chromatography. The yield of 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one is typically around 60%.
Aplicaciones Científicas De Investigación
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has also been found to exhibit activity against other bacterial species, such as Staphylococcus aureus and Escherichia coli. Furthermore, 5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one has been found to exhibit anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-butyl-3-(4-methylphenyl)sulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-3-4-10-18-19(23)22(20(26-18)21-16-8-6-5-7-9-16)27(24,25)17-13-11-15(2)12-14-17/h5-9,11-14,18H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTORJWCNYGVRPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-2-(phenylimino)-3-tosylthiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)

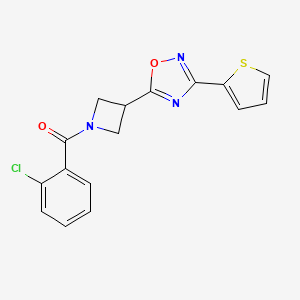
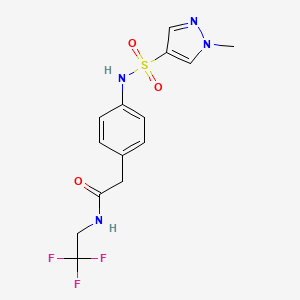


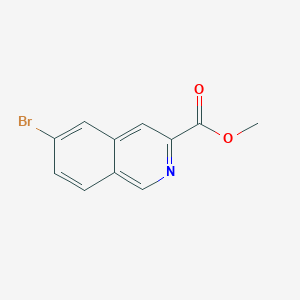
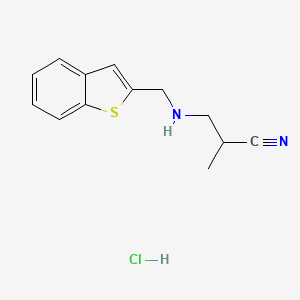

![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)

